molecular formula C13H19ClN4O2S B11830598 N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride

N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride

Cat. No.: B11830598
M. Wt: 330.83 g/mol
InChI Key: QMHFYCJUQTZJQS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide Hydrochloride

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is derived from its benzimidazole core, sulfonamide functional group, and piperidinylmethyl substituent. The parent structure, 1H-benzo[d]imidazole, consists of a fused benzene and imidazole ring system. The sulfonamide group (-SO~2~NH~2~) is attached at position 2 of the benzimidazole scaffold, while the N-(piperidin-3-ylmethyl) substituent is bonded to the sulfonamide nitrogen. The hydrochloride salt form indicates a protonated tertiary amine in the piperidine ring.

Structural breakdown :

  • Core : 1H-benzo[d]imidazole (positions numbered as shown below):
    1   2  
     ↙ ↘  
    N—C—N  
  • Substituents :
    • Sulfonamide group at position 2: -SO~2~NH-(piperidin-3-ylmethyl)
    • Piperidin-3-ylmethyl group: -CH~2~-(piperidin-3-yl)

The full structural formula is represented as:
$$ \text{C}{12}\text{H}{16}\text{N}4\text{O}2\text{S} \cdot \text{HCl} $$

This naming convention aligns with related benzimidazole-sulfonamide derivatives documented in PubChem entries, such as N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide.

CAS Registry Number and Molecular Formula Verification

As of the available search results (current through May 2025), the CAS registry number for N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride is not explicitly listed in the provided sources. However, its molecular formula can be independently verified through structural analysis:

Component Contribution to Formula
Benzoimidazole core C~7~H~6~N~2~
Sulfonamide group SO~2~NH~2~
Piperidinylmethyl C~6~H~12~N-CH~2~
Hydrochloride salt HCl

Combined molecular formula :
$$ \text{C}{13}\text{H}{19}\text{N}3\text{O}2\text{S} \cdot \text{HCl} $$

This matches the formula of analogous compounds, such as 7-hydroxy-N-[[(3S)-piperidin-3-yl]methyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole-4-carboxamide (C~19~H~22~N~4~O~2~S), differing primarily in substituent groups.

Comparative Analysis with Related Benzimidazole Sulfonamide Derivatives

The structural features of N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride are contextualized below against key derivatives from the literature:

Table 1: Structural Comparison of Benzimidazole Sulfonamide Derivatives
Compound Name Molecular Formula Key Substituents CAS Number
N-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride C~13~H~19~N~3~O~2~S·HCl Piperidin-3-ylmethyl, sulfonamide at C2 Not available
2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole C~14~H~19~N~3~ Piperidin-3-yl ethyl, no sulfonamide 1283442-48-7
N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide C~21~H~26~N~4~O~2~S Benzylpiperidinyl, methanesulfonamide at C5 9822219
7-hydroxy-N-[[(3S)-piperidin-3-yl]methyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole-4-carboxamide C~19~H~22~N~4~O~2~S Thiophen-2-ylmethyl, carboxamide at C4 46191296

Key observations :

  • Sulfonamide vs. carboxamide : Unlike the carboxamide group in , the target compound features a sulfonamide moiety, which enhances hydrogen-bonding capacity and acidity.
  • Piperidine substitution : The piperidin-3-ylmethyl group distinguishes it from derivatives with benzylpiperidinyl or ethylpiperidinyl substituents.
  • Biological relevance : Sulfonamide-bearing benzimidazoles, such as those in and , are frequently associated with NMDA receptor antagonism and antimicrobial activity, suggesting potential pharmacological parallels.

Properties

Molecular Formula

C13H19ClN4O2S

Molecular Weight

330.83 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)-1H-benzimidazole-2-sulfonamide;hydrochloride

InChI

InChI=1S/C13H18N4O2S.ClH/c18-20(19,15-9-10-4-3-7-14-8-10)13-16-11-5-1-2-6-12(11)17-13;/h1-2,5-6,10,14-15H,3-4,7-9H2,(H,16,17);1H

InChI Key

QMHFYCJUQTZJQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNS(=O)(=O)C2=NC3=CC=CC=C3N2.Cl

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Effects

  • DMF vs. THF : Dimethylformamide (DMF) enhances sulfonylation reactivity due to its high polarity, while THF is preferred for reductive amination to prevent side reactions.

  • Copper Catalysis : Click chemistry using Cu(I) catalysts improves triazole-linked sulfonamide yields but is unsuitable for direct piperidine coupling.

Temperature and Time Dependence

  • Cyclization at 105°C for 2 hours maximizes benzimidazole yield, whereas prolonged heating (>3 hours) degrades the product.

  • Sulfonylation at room temperature (24 hours) minimizes byproduct formation compared to heated conditions.

Characterization and Quality Control

  • Spectroscopic Analysis :

    • IR : N–H stretches (3347 cm⁻¹), C=N (1676 cm⁻¹), and aromatic C=C (1602 cm⁻¹).

    • ¹H NMR : Piperidine protons resonate at δ 1.45–2.75 ppm, while benzimidazole NH appears at δ 12.58 ppm.

  • X-ray Crystallography : Confirms boat conformation of the piperidine ring and protonation states.

Alternative Synthetic Routes

Solid-Phase Synthesis

Source mentions immobilizing benzimidazole precursors on resin for stepwise functionalization, though yields are lower (40–50%) compared to solution-phase methods.

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times (e.g., cyclization in 30 minutes vs. 2 hours) but requires specialized equipment .

Biological Activity

N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride, a compound belonging to the class of benzimidazole derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core fused with a sulfonamide group and a piperidine moiety, which enhances its pharmacological properties. The molecular formula is C13H19ClN4O2SC_{13}H_{19}ClN_{4}O_{2}S with a molecular weight of 330.83 g/mol .

This compound exhibits various mechanisms of action, primarily attributed to its interaction with biological targets:

  • Antimicrobial Activity : The compound has shown promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its structure allows it to inhibit bacterial growth effectively .
  • Anticancer Potential : Recent studies indicate that this compound can disrupt the interaction between c-Myc and Max proteins, leading to apoptosis in cancer cells. For instance, compound A5 demonstrated significant cytotoxicity against lung cancer cell lines with IC50 values of 4.08 μM and 7.86 μM for A549 and NCI-H1299 cells, respectively .
  • Inflammation Modulation : The sulfonamide group is known for its anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

Antibacterial Activity

A study highlighted that this compound exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
MRSA0.13Vancomycin0.5
MSSA0.125Vancomycin0.5

Anticancer Studies

In vitro studies demonstrated that the compound's anticancer properties stem from its ability to induce apoptosis through downregulation of c-Myc protein levels:

CompoundCell LineIC50 (µM)
A1A5496.32
A1NCI-H129911.39
A5A5494.08
A5NCI-H12997.86

These findings suggest that the compound could be a viable candidate for further development in cancer therapy .

Case Studies

Several case studies have explored the effectiveness of this compound in various therapeutic contexts:

  • Lung Cancer Treatment : In a syngeneic tumor model, compound A5 exhibited a tumor growth inhibition rate of up to 76.4%, confirming its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : Clinical evaluations have shown that this compound can serve as an alternative treatment for resistant bacterial infections, particularly in cases where traditional antibiotics fail .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that the compound had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against various cancer cell lines. Its structural components contribute to its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The compound was shown to induce cell cycle arrest and activate apoptotic pathways .

Antiviral Activity

Emerging research highlights the potential of this compound as an antiviral agent, particularly against viruses such as Ebola. The piperidine moiety enhances its interaction with viral proteins, potentially blocking viral entry into host cells.

Case Study: Anti-Ebola Activity

A study focused on derivatives similar to this compound found that certain compounds exhibited potent anti-Ebola activity with low cytotoxicity. These compounds were effective in inhibiting viral entry by targeting specific cellular receptors involved in the infection process .

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group (-SO2_2NH-) acts as a weak acid (pKa1012pK_a \approx 10-12), enabling deprotonation under alkaline conditions to form water-soluble salts. Concurrently, the piperidine moiety (pKa11pK_a \approx 11) undergoes protonation in acidic media, enhancing solubility in polar solvents. Key observations:

  • Deprotonation : Reacts with NaOH (1M) to yield the sodium sulfonamide salt.

  • Protonation : Forms a stable hydrochloride salt in HCl (pH < 3).

Nucleophilic Substitutions

The sulfonamide’s electrophilic sulfur atom participates in nucleophilic substitutions. For example:

Reaction TypeReagentProductConditions
Chlorination PCl5_5Sulfonyl chloride derivativeAnhydrous DCM, 0°C
Aminolysis PiperazineBis-sulfonamide adductDMF, 80°C

These reactions are critical for synthesizing derivatives with enhanced pharmacokinetic profiles .

Mannich Reactions

The piperidine’s secondary amine facilitates Mannich reactions with formaldehyde and nucleophiles (e.g., indole, phenol):
Compound+HCHO+Nu-HNu-CH2-Piperidine adduct\text{Compound} + \text{HCHO} + \text{Nu-H} \rightarrow \text{Nu-CH}_2\text{-Piperidine adduct}

  • Efficiency : 65–80% yield in ethanol/HCl .

  • Applications : Used to synthesize antiviral and anti-inflammatory derivatives .

Condensation Reactions

The benzimidazole ring undergoes condensation with aldehydes or ketones:

  • Aldehyde Condensation : Reacts with benzaldehyde to form a Schiff base (λmax=320nm\lambda_{\text{max}} = 320 \, \text{nm}) .

  • Microwave-Assisted Synthesis : Achieves 92% yield in 10 minutes using benzoyl chloride .

Coordination Chemistry

The benzimidazole’s nitrogen atoms act as ligands for transition metals:

Metal IonComplex StructureApplication
Cu(II)Tetrahedral geometryAnticancer agents
Zn(II)Octahedral coordinationEnzyme inhibition

Comparative Reactivity Analysis

Reaction TypeRate (vs. Baseline)Key Influencing Factor
Sulfonamide Chlorination1.5× fasterElectron-withdrawing piperidine group
Benzimidazole Condensation2× slowerSteric hindrance from sulfonamide

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes at 220°C (TGA data) .

  • pH Sensitivity : Stable at pH 2–8; hydrolyzes rapidly in strong acids/bases.

This compound’s multifunctional reactivity makes it a versatile scaffold for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents. Further studies should explore its catalytic applications and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoimidazole Cores

2-(Piperidin-4-yl)-1H-benzo[d]imidazole (CAS 38385-95-4)
  • Structural Features : Shares the benzoimidazole core but lacks the sulfonamide group. The piperidine substituent is at the 4-position instead of the 3-position.
  • Key Differences: Positional isomerism of the piperidine ring (3 vs. 4) alters steric and electronic profiles.
  • Relevance : Highlights the importance of substituent positioning in pharmacological activity .
5-((1H-Benzo[d]imidazol-2-yl)amino)-N-(5-((1H-benzo[d]imidazol-2-yl)amino)pyridin-2-yl)picolinamide (Compound 2c)
  • Structural Features: Incorporates dual benzoimidazole-aminopyridine units connected via a picolinamide linker.
  • Key Differences : The extended aromatic system and absence of a piperidine or sulfonamide group suggest divergent target selectivity. Synthesis employs EDC-mediated coupling, contrasting with copper-catalyzed methods used for simpler sulfonamide derivatives .

Piperidine/Piperazine-Containing Analogues

K-604 Metabolites (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methylpyridin-3-yl)acetamide Hydrochloride)
  • Structural Features : Contains a benzoimidazole-thioether group and a piperazine ring.
  • Key Differences: Replacement of piperidine with piperazine introduces an additional nitrogen, increasing basicity. The thioether group (vs. K-604 is an ACAT-1 inhibitor, suggesting the target compound may share metabolic pathways but differ in efficacy due to structural variations .

Sulfonamide-Functionalized Analogues

N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride (CAS 950649-10-2)
  • Structural Features : Pyrimidine replaces benzoimidazole, with a piperidine-4-yl substituent.
  • Key Differences : The pyrimidine core’s smaller aromatic system may reduce stacking interactions. The absence of a sulfonamide limits its utility in targets reliant on sulfonamide-mediated binding .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Benzoimidazole Piperidin-3-ylmethyl, sulfonamide Under investigation Not specified
2-(Piperidin-4-yl)-1H-benzo[d]imidazole Benzoimidazole Piperidin-4-yl Unknown Copper-catalyzed coupling
K-604 Metabolites Benzoimidazole-thio Piperazine, thioether ACAT-1 inhibition Multi-step alkylation
Compound 2c Benzoimidazole-amine Aminopyridine, picolinamide Kinase targeting (hypothetical) EDC-mediated coupling

Critical Analysis of Functional Group Impact

  • Sulfonamide vs.
  • Piperidine Position : The 3-position of the piperidine substituent (vs. 4-position in CAS 38385-95-4) may optimize steric alignment with hydrophobic binding pockets .
  • Salt Form : The hydrochloride salt improves pharmacokinetic properties, a feature absent in free-base analogues like CAS 950649-10-2 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride, and how do reaction parameters affect yield?

  • Answer : The compound is synthesized via multi-step routes involving key intermediates like 1H-benzo[d]imidazol-2-amine derivatives and sulfonylation agents. Copper-catalyzed coupling (e.g., with sulfonyl azides and terminal alkynes) can introduce sulfonamide groups . Reaction optimization, such as using CBr₄ as a catalyst in acetonitrile at 80°C, improves yields by facilitating bond formation between benzimidazole and sulfonamide moieties . Solvent choice (e.g., MeOH for HCl salt formation) and stoichiometric control of reagents (e.g., 4 M HCl in 1,4-dioxane) are critical for final product isolation .

Q. How is the structural integrity of this compound validated in academic research?

  • Answer : Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., piperidinylmethyl protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 415.2 for intermediates) .
  • Infrared (IR) spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation risks; transfer to fresh air if exposed .
  • Personal protective equipment (PPE) : Gloves and lab coats to prevent skin contact; flush with water for 15 minutes upon exposure .
  • Storage : Keep in sealed containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Answer : Systematic optimization involves:

  • Catalyst screening : CBr₄ enhances electrophilic substitution in benzimidazole systems, achieving yields >70% .
  • Temperature control : Reactions at 80°C balance kinetics and side-product formation .
  • Purification strategies : Trituration with EtOAc or recrystallization from MeOH removes unreacted intermediates .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Answer : Discrepancies in GPCR modulation or cytotoxicity data require:

  • Dose-response assays : Validate activity thresholds (e.g., IC₅₀ values for RORγ inverse agonism) .
  • Structural analogs : Compare derivatives (e.g., piperidinyl vs. pyrrolidinyl substitutions) to isolate pharmacophore contributions .
  • Target validation : Use knockout models or competitive binding assays to confirm receptor specificity .

Q. How do structural modifications (e.g., piperidinylmethyl or sulfonamide groups) influence pharmacological properties?

  • Answer : SAR studies reveal:

  • Piperidinylmethyl : Enhances blood-brain barrier penetration for CNS targets (e.g., NMDA receptor interactions) .
  • Sulfonamide : Stabilizes hydrogen bonding with enzymatic active sites (e.g., urokinase receptor inhibition) .
  • Chloride counterion : Improves solubility and crystallinity for in vivo studies .

Methodological Guidance

  • Synthetic Troubleshooting : Monitor reaction progress via TLC or LCMS (e.g., Rt = 1.36 min for intermediates) .
  • Data Interpretation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Biological Assays : Pair in vitro screens (e.g., MDA-MB-231 cell invasion assays ) with in silico docking (e.g., uPAR targeting ) for mechanistic insights.

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